N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide
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Overview
Description
N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound is characterized by the presence of a cyclohexyl group, a propoxy group, and a naphthalene sulfonamide moiety.
Preparation Methods
The synthesis of N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide typically involves the reaction of naphthalene sulfonyl chloride with cyclohexylamine and propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Scientific Research Applications
N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance and developing new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide involves the inhibition of bacterial enzymes that are essential for folic acid synthesis. This inhibition prevents the bacteria from synthesizing nucleic acids, leading to their death. The compound targets specific enzymes in the folic acid pathway, disrupting the bacterial cell’s ability to reproduce and survive .
Comparison with Similar Compounds
N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide can be compared with other sulfonamides such as:
Sulfamethoxazole: Another sulfonamide with antibacterial properties, commonly used in combination with trimethoprim.
Sulfanilamide: One of the earliest sulfonamides used in medicine, known for its broad-spectrum antibacterial activity.
Sulfadiazine: Used in the treatment of bacterial infections and as a preventive measure against certain types of infections.
This compound stands out due to its unique structural features, which may confer specific advantages in terms of stability, solubility, and biological activity.
Properties
IUPAC Name |
N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-2-14-23-18-12-13-19(17-11-7-6-10-16(17)18)24(21,22)20-15-8-4-3-5-9-15/h6-7,10-13,15,20H,2-5,8-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJILDDPCMAEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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